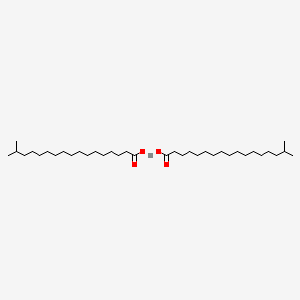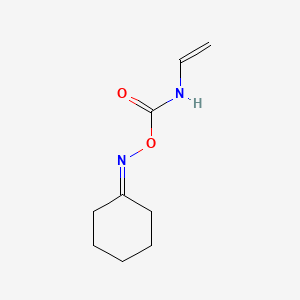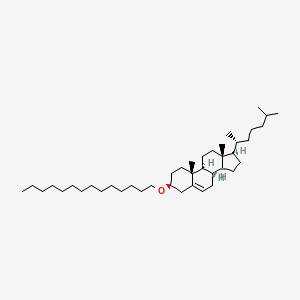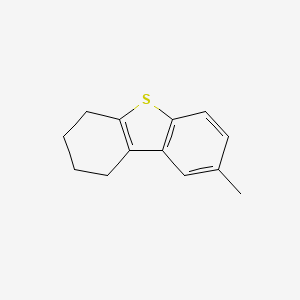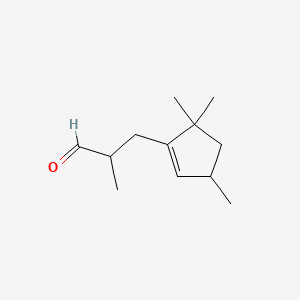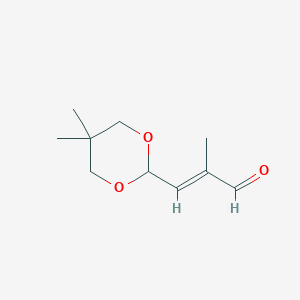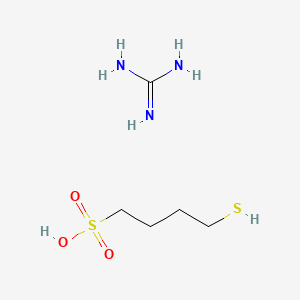
Einecs 282-180-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 282-180-2, also known as ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate, is a chemical compound with the molecular formula C18H21O3P. This compound is primarily used as a photoinitiator in various industrial applications, particularly in the field of polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate can be synthesized through a reaction involving ethyl phenylphosphinate and 2,4,6-trimethylbenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product. Quality control measures are implemented to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate has several scientific research applications:
Polymer Chemistry: Used as a photoinitiator in the polymerization of monomers to form polymers.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological systems as a photoinitiator for controlled release of drugs.
Industrial Applications: Utilized in coatings, adhesives, and inks due to its ability to initiate polymerization upon exposure to light.
Mecanismo De Acción
The mechanism of action of ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate involves the absorption of light energy, which excites the molecule to a higher energy state. This excited state can then transfer energy to other molecules, initiating a polymerization reaction. The compound primarily targets unsaturated monomers, causing them to form cross-linked polymer networks.
Comparación Con Compuestos Similares
Ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate is unique due to its specific photoinitiating properties. Similar compounds include:
Benzoin methyl ether: Another photoinitiator used in polymer chemistry.
Camphorquinone: Commonly used in dental materials as a photoinitiator.
2-Hydroxy-2-methylpropiophenone: Used in UV-curable coatings and inks.
Compared to these compounds, ethyl phenyl (2,4,6-trimethylbenzoyl)phosphinate offers distinct advantages in terms of its efficiency and specificity in initiating polymerization reactions.
Propiedades
Número CAS |
84110-45-2 |
|---|---|
Fórmula molecular |
C5H15N3O3S2 |
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
guanidine;4-sulfanylbutane-1-sulfonic acid |
InChI |
InChI=1S/C4H10O3S2.CH5N3/c5-9(6,7)4-2-1-3-8;2-1(3)4/h8H,1-4H2,(H,5,6,7);(H5,2,3,4) |
Clave InChI |
YGJFICOWGGVBCJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCS(=O)(=O)O)CS.C(=N)(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


